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molecular formula C9H15NS B8665921 1-(3,6-dihydro-2H-thiopyran-4-yl)pyrrolidine CAS No. 3417-64-9

1-(3,6-dihydro-2H-thiopyran-4-yl)pyrrolidine

Cat. No. B8665921
M. Wt: 169.29 g/mol
InChI Key: ZRTZOKUFDJRAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03991076

Procedure details

A solution of 103 g (0.89 mole) of tetrahydrothiopyran-4-one, 95 g (1.33 moles) of pyrrolidine, and one l. of anhydrous benzene is heated under reflux in a nitrogen atmosphere for 2 hours until the theoretical amount of water has collected in a Dean-Stark trap. The solvent is distilled, and the residue is fractionated under reduced pressure to provide 5,6-dihydro-4-(1-pyrrolidinyl)-2H-thiopyran as a colorless liquid, b.p. 124° (0.01 mm).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][CH2:2]1.[NH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.C1C=CC=CC=1>O>[N:8]1([C:4]2[CH2:5][CH2:6][S:1][CH2:2][CH:3]=2)[CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
S1CCC(CC1)=O
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has collected in a Dean-Stark trap
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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